molecular formula C13H18FN3S B5834113 4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B5834113
M. Wt: 267.37 g/mol
InChI Key: ZADMGAQFKAHQBE-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carbothioamide group attached to a piperazine ring. It has a molecular formula of C13H18FN3S and a molecular weight of 267.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic effects in the treatment of cognitive disorders and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the ethyl group and the carbothioamide group, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its antioxidant properties make it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADMGAQFKAHQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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